molecular formula C15H18N10O5S3 B601313 S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole CAS No. 74228-11-8

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

Cat. No. B601313
CAS RN: 74228-11-8
M. Wt: 514.57
InChI Key:
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Description

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a derivative of Cefmetazole, a bactericidal cephalosporin . It has a molecular formula of C15H18N10O5S3 and a molecular weight of 514.57 . The compound appears as a white to off-white solid .


Molecular Structure Analysis

The compound contains a total of 54 bonds, including 36 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also features 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . Additionally, it contains 1 aliphatic carboxylic acid and 1 secondary amide .


Physical And Chemical Properties Analysis

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole has a melting point of 131-132°C . Its InChI Key is KQMPASGWEJSRBK-DOMZBBRYSA-N .

Scientific Research Applications

Effects on Ethanol Metabolism and Structure-Activity Relations

Research by Kamei et al. (1986) explored the influence of various cephem antibiotics, including compounds similar to S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, on ethanol metabolism. They discovered that certain cephem antibiotics with specific chemical groups significantly increased blood acetaldehyde concentration in rats. This study highlights the importance of the chemical structure of these compounds in their biological activity (Kamei, Sugimoto, Muroi, & Tasaka, 1986).

Inhibition of Aldehyde Dehydrogenase

Another study by Kamei et al. (1987) investigated the impact of cephem antibiotics on aldehyde dehydrogenase in rat liver mitochondria. It was found that cefmetazole, which shares a similar chemical group with S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, exhibited potent inhibition of aldehyde dehydrogenase. This finding provides insights into the biochemical interactions of these compounds within the liver (Kamei, Sugimoto, & Tasaka, 1987).

Role in Synthesis and Medicinal Chemistry

Mittal and Awasthi (2019) discussed the role of 5-substituted 1H-tetrazoles in medicinal chemistry, highlighting their use as bioisosteric replacements for carboxylic acids. This information is relevant to understanding the broader context of compounds like S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole in drug development (Mittal & Awasthi, 2019).

Pharmacological Analysis of Related Compounds

Kamble et al. (2017) conducted pharmacological analysis of compounds similar to S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole. Their research focused on designing and synthesizing compounds for potential pharmacological properties, providing a framework for understanding the therapeutic potentials of such chemicals (Kamble et al., 2017).

properties

IUPAC Name

(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMPASGWEJSRBK-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N10O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747431
Record name (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole

CAS RN

74228-11-8
Record name (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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